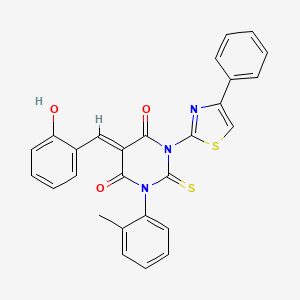
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((2-hydroxyphenyl)methylene)-1-(2-methylphenyl)-3-(4-phenyl-2-thiazolyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((2-hydroxyphenyl)methylene)-1-(2-methylphenyl)-3-(4-phenyl-2-thiazolyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Starting from appropriate aldehydes and ketones, condensation reactions can be employed to form the pyrimidinedione core.
Cyclization Reactions: Intramolecular cyclization reactions are often used to construct the thiazole and pyrimidine rings.
Functional Group Modifications: Various functional groups can be introduced or modified through standard organic reactions such as halogenation, nitration, and sulfonation.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Small-scale production using batch reactors where each step is carefully controlled.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors can be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-Pyrimidinedione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
4,6(1H,5H)-Pyrimidinedione derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as therapeutic agents for various diseases due to their biological activities.
Materials Science: Application in the development of advanced materials with unique properties.
Organic Synthesis: Use as intermediates in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione derivatives involves interaction with specific molecular targets and pathways. These compounds may:
Inhibit Enzymes: Bind to and inhibit the activity of specific enzymes.
Modulate Receptors: Interact with cellular receptors to modulate their activity.
Affect Cellular Pathways: Influence various cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents.
Thiazole Derivatives: Compounds containing thiazole rings with varying functional groups.
Uniqueness
4,6(1H,5H)-Pyrimidinedione derivatives are unique due to their specific combination of functional groups and structural features, which confer distinct biological and chemical properties.
Properties
CAS No. |
139356-87-9 |
|---|---|
Molecular Formula |
C27H19N3O3S2 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(5E)-5-[(2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H19N3O3S2/c1-17-9-5-7-13-22(17)29-24(32)20(15-19-12-6-8-14-23(19)31)25(33)30(27(29)34)26-28-21(16-35-26)18-10-3-2-4-11-18/h2-16,31H,1H3/b20-15+ |
InChI Key |
ZLZKTVFVIRCGQQ-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CC=C3O)/C(=O)N(C2=S)C4=NC(=CS4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3O)C(=O)N(C2=S)C4=NC(=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















